N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide
Brand Name:
Vulcanchem
CAS No.:
701218-45-3
VCID:
VC0473553
InChI:
InChI=1S/C14H17N3O2S/c1-3-4-12(18)15-14-17-16-13(20-14)9-10-5-7-11(19-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)
SMILES:
CCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC
Molecular Formula:
C14H17N3O2S
Molecular Weight:
291.37g/mol
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide
CAS No.: 701218-45-3
Main Products
VCID: VC0473553
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37g/mol
CAS No. | 701218-45-3 |
---|---|
Product Name | N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide |
Molecular Formula | C14H17N3O2S |
Molecular Weight | 291.37g/mol |
IUPAC Name | N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide |
Standard InChI | InChI=1S/C14H17N3O2S/c1-3-4-12(18)15-14-17-16-13(20-14)9-10-5-7-11(19-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |
Standard InChIKey | YIIDENGHWSHTGI-UHFFFAOYSA-N |
SMILES | CCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC |
Canonical SMILES | CCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC |
PubChem Compound | 837132 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume